Niobium chloride (NbCl4)

Description

BenchChem offers high-quality Niobium chloride (NbCl4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Niobium chloride (NbCl4) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13569-70-5 |

|---|---|

Molecular Formula |

Cl4Nb |

Molecular Weight |

234.7 g/mol |

IUPAC Name |

tetrachloroniobium |

InChI |

InChI=1S/4ClH.Nb/h4*1H;/q;;;;+4/p-4 |

InChI Key |

FCLAPXQWWIRXCV-UHFFFAOYSA-J |

SMILES |

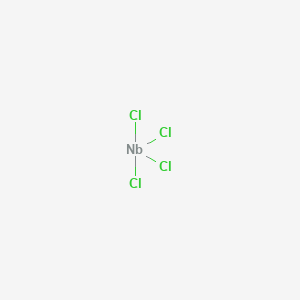

Cl[Nb](Cl)(Cl)Cl |

Canonical SMILES |

Cl[Nb](Cl)(Cl)Cl |

Other CAS No. |

13569-70-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Niobium Tetrachloride

This technical guide provides a comprehensive analysis of the crystal structure of niobium tetrachloride (NbCl₄), tailored for researchers, scientists, and professionals in drug development who may utilize niobium compounds in various applications. This document outlines the crystallographic data, experimental protocols for structure determination, and a visualization of its unique structural features.

Introduction

Niobium(IV) chloride, a compound of significant interest in inorganic chemistry and materials science, presents as dark violet crystals that are highly sensitive to air and moisture.[1][2][3] Its solid-state structure is not composed of discrete molecules but rather a one-dimensional polymeric arrangement, which gives rise to interesting magnetic and electronic properties.[1][4] Understanding the precise crystal structure is crucial for elucidating these properties and for the rational design of new materials and chemical syntheses.

Crystallographic Data

Niobium tetrachloride crystallizes in the monoclinic system, belonging to the C2/m space group.[4][5] The structure is characterized by one-dimensional chains of edge-sharing NbCl₆ octahedra.[1][4][5] A defining feature of these chains is the presence of alternating short and long niobium-niobium distances, indicative of metal-metal bonding.[1][4][6] The shorter Nb-Nb distance is approximately 3.029 Å, while the longer distance is about 3.794 Å.[1][6] This pairing of niobium atoms results in the compound's diamagnetism.[1]

The coordination environment around each niobium atom is octahedral, being bonded to six chlorine atoms.[5] There are three distinct crystallographic sites for the chlorine atoms; some are bonded to a single niobium atom, while others act as bridges between two niobium centers, facilitating the formation of the polymeric chain.[4][5] The Nb-Cl bond distances range from 2.32 to 2.55 Å.[5]

Crystal Data and Structure Refinement

The following tables summarize the key crystallographic data for niobium tetrachloride.

| Parameter | Value |

| Chemical Formula | NbCl₄ |

| Formula Weight | 234.718 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Lattice Parameters | |

| a | 12.22 Å |

| b | 6.86 Å |

| c | 8.39 Å |

| α | 90.00° |

| β | 131.17° |

| γ | 90.00° |

| Volume | 529.54 ų |

| Z (Formula units/cell) | 2 |

| Calculated Density | 2.94 g/cm³ |

Table 1: Crystallographic Data for Niobium Tetrachloride.[4][5]

Atomic Coordinates and Displacement Parameters

The positions of the atoms within the conventional unit cell are given below.

| Atom | Wyckoff Symbol | x | y | z |

| Nb | 4g | 0 | 0.219204 | 0 |

| Cl1 | 4i | 0.681247 | 0 | 0.155079 |

| Cl2 | 4i | 0.291684 | 0.5 | 0.821998 |

| Cl3 | 8j | 0.976299 | 0.75573 | 0.702805 |

Table 2: Fractional Atomic Coordinates for Niobium Tetrachloride.[5]

Experimental Protocols

The determination of the crystal structure of niobium tetrachloride relies on the synthesis of high-quality single crystals followed by single-crystal X-ray diffraction analysis.

Synthesis of Niobium Tetrachloride Crystals

A common method for synthesizing single crystals of niobium tetrachloride involves the chemical vapor transport reaction between niobium pentachloride (NbCl₅) and elemental niobium metal.[1][6]

Methodology:

-

A precisely weighed amount of niobium pentachloride (e.g., 5 g) and elemental niobium are sealed in an evacuated quartz ampoule.

-

The ampoule is placed in a two-zone tube furnace to establish a temperature gradient.

-

The zone containing the reactants (niobium metal) is heated to approximately 400 °C, while the other end of the ampoule, where crystal growth is desired, is maintained at a lower temperature, around 250 °C.[1]

-

Over several days, the niobium pentachloride vapor reacts with the hot niobium metal to form gaseous lower niobium chlorides, including NbCl₄.

-

Niobium tetrachloride then deposits as single crystals in the cooler zone of the ampoule.

-

Due to the high sensitivity of NbCl₄ to air and moisture, the ampoule is opened in an inert atmosphere (e.g., a glovebox) to recover the crystals.[1][2]

Single-Crystal X-ray Diffraction

The definitive method for elucidating the crystal structure of niobium tetrachloride is single-crystal X-ray diffraction.

Methodology:

-

Crystal Mounting: A suitable single crystal of NbCl₄ is selected under a microscope in an inert environment and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.

Structural Visualization

The polymeric chain structure of niobium tetrachloride is a key feature of its crystal lattice. The following diagram illustrates the connectivity of the edge-sharing NbCl₆ octahedra.

Schematic of the NbCl₄ polymeric chain structure.

Conclusion

The crystal structure of niobium tetrachloride has been accurately determined to be a monoclinic system with the space group C2/m. Its most notable feature is the one-dimensional polymeric chain of edge-sharing NbCl₆ octahedra with alternating niobium-niobium distances, which explains its diamagnetic nature. The detailed crystallographic data and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and serve as a foundation for further investigations into its chemical and physical properties.

References

- 1. Niobium(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. Niobium(IV) chloride - Wikiwand [wikiwand.com]

- 3. About: Niobium(IV) chloride [dbpedia.org]

- 4. Niobium chloride (NbCl4) | 13569-70-5 | Benchchem [benchchem.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electronic Properties of Niobium (IV) Chloride

Niobium (IV) chloride, with the chemical formula NbCl₄, is a fascinating inorganic compound that exists as dark violet, crystalline solids.[1][2] As a d¹ transition metal halide, its niobium center possesses a single valence electron, which gives rise to a host of interesting and complex electronic and magnetic properties. These properties are intrinsically linked to its unique crystal structure, making NbCl₄ a subject of significant academic and research interest. This guide provides a comprehensive overview of the electronic properties of niobium (IV) chloride, detailing its structure, quantitative electronic data, and the experimental protocols used for its characterization.

Crystal and Electronic Structure

The electronic properties of solid-state niobium (IV) chloride are a direct consequence of its distinct crystal structure. Unlike simpler metal halides that might exist as discrete molecules, NbCl₄ forms a one-dimensional polymeric chain.

Crystal Structure: Niobium (IV) chloride crystallizes in the monoclinic system with the C2/m space group.[3][4] The structure consists of chains of edge-sharing NbCl₆ octahedra.[1][3][4] A critical feature of this polymeric arrangement is the presence of alternating short and long distances between the niobium atoms. The shorter Nb-Nb distance (302.9 pm) is indicative of a metal-metal bond, while the longer distance is 379.4 pm.[1]

Electronic Configuration and Bonding: The Nb⁴⁺ ion has a d¹ electron configuration. In the polymeric solid, the formation of Nb-Nb bonds along the chain allows the d¹ electrons on adjacent niobium centers to pair up. This electron pairing is the primary reason for the compound's diamagnetism in the solid state.[1] The structure is very similar to that of tungsten(IV) chloride.[1]

In contrast, when NbCl₄ forms monomeric coordination complexes with ligands (L), such as in tetrachlorobis(tetrahydrofuran)niobium (NbCl₄L₂), the Nb-Nb bonds are broken. In these monomeric species, the single d¹ electron remains unpaired, rendering the complexes paramagnetic.[1]

Electronic Band Structure: Theoretical calculations based on its crystal structure predict that niobium (IV) chloride is a semiconductor. The calculated electronic band gap for NbCl₄ is approximately 1.08 eV.[4] This band gap represents the energy difference between the filled valence band and the empty conduction band, which is consistent with its observed semiconductor behavior.

Quantitative Data Summary

The following tables summarize the key structural and electronic properties of niobium (IV) chloride for easy reference and comparison.

Table 1: Crystallographic Data for Niobium (IV) Chloride

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3][4] |

| Space Group | C2/m | [3][4] |

| Lattice Constant, a | 12.22 Å | [4] |

| Lattice Constant, b | 6.86 Å | [4] |

| Lattice Constant, c | 8.39 Å | [4] |

| Angle, β | 131.17º | [4] |

| Nb-Nb Bond Distance | 302.9 pm | [1] |

| Non-bonding Nb-Nb Distance | 379.4 pm | [1] |

| Density | 3.2 g/cm³ | [1] |

Table 2: Electronic and Magnetic Properties of Niobium (IV) Chloride

| Property | Value / Description | Reference |

| Electrical Behavior | Semiconductor | [5] |

| Band Gap (Calculated) | 1.08 eV | [4] |

| Magnetic Property (Solid) | Diamagnetic (Non-magnetic) | [1][4] |

| Total Magnetization | 0.00 µB/f.u. | [4] |

| Magnetic Property (Monomeric Complexes) | Paramagnetic | [1] |

| Electrical Conductivity Change | Increases by 10⁴ - 10⁵ upon heating to 533 K | [5] |

Experimental Protocols

The characterization of niobium (IV) chloride's electronic properties involves a combination of synthesis, structural determination, and physical property measurements.

Synthesis of Niobium (IV) Chloride

A common and effective method for synthesizing pure NbCl₄ is the temperature gradient method .[1][3]

-

Objective: To reduce niobium (V) chloride (NbCl₅) with elemental niobium metal to produce niobium (IV) chloride.

-

Apparatus: A sealed quartz ampoule or a two-zone furnace.

-

Procedure:

-

Place elemental niobium powder or foil in the high-temperature zone of the reactor.

-

Place niobium (V) chloride crystals in the low-temperature zone.

-

Evacuate and seal the reactor.

-

Heat the reactor in a temperature gradient, maintaining the niobium metal zone at approximately 400°C and the NbCl₅ zone at around 250°C.[1]

-

Over several days, the volatile NbCl₅ will sublime and react with the hot niobium metal.

-

Dark violet crystals of NbCl₄ will deposit in the cooler region of the reaction tube.

-

-

Reaction: 4 NbCl₅ + Nb → 5 NbCl₄

Structural Characterization: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the definitive method for determining the precise atomic arrangement of crystalline solids like NbCl₄.[6]

-

Objective: To elucidate the crystal structure, including lattice parameters, space group, and atomic positions, which reveals the Nb-Nb bonding.

-

Procedure:

-

A suitable single crystal of NbCl₄ is carefully selected and mounted on a goniometer. Due to its high sensitivity to air and moisture, the crystal must be handled in an inert atmosphere (e.g., a glovebox) and coated in a protective oil.[1]

-

The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

The positions and intensities of the diffracted beams are used to solve the crystal structure using specialized software. The resulting structural model is then refined to achieve the best fit with the experimental data.

-

Electrical Conductivity Measurement

The temperature-dependent conductivity is measured to confirm the semiconductor nature of NbCl₄.

-

Objective: To measure the electrical conductivity (or resistivity) of a pressed pellet or single crystal of NbCl₄ as a function of temperature.

-

Procedure (Four-Probe Method):

-

A pressed pellet of powdered NbCl₄ is prepared under an inert atmosphere.

-

Four electrical contacts (probes) are made on the surface of the pellet in a linear arrangement.

-

The sample is placed in a cryostat or furnace that allows for precise temperature control and measurement in an inert atmosphere or vacuum.

-

A constant current is passed through the outer two probes, and the voltage drop across the inner two probes is measured.

-

The resistance is calculated using Ohm's law (R = V/I). The resistivity (ρ) is then determined based on the sample's geometry.

-

Measurements are repeated at various temperatures to establish the conductivity-temperature relationship. A sharp increase in conductivity with temperature is characteristic of a semiconductor.[5]

-

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are crucial for distinguishing between the diamagnetic polymeric form and potential paramagnetic impurities or monomeric derivatives.

-

Objective: To measure the magnetic moment of an NbCl₄ sample as a function of temperature and applied magnetic field.

-

Apparatus: A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument for this purpose.

-

Procedure:

-

A carefully weighed sample of NbCl₄ is loaded into a sample holder (e.g., a gelatin capsule) inside an inert atmosphere glovebox.

-

The sample is placed in the SQUID magnetometer.

-

The magnetic moment of the sample is measured as the temperature is varied (e.g., from 2 K to 300 K) under a constant applied magnetic field.

-

For a purely diamagnetic sample like solid NbCl₄, a small, negative, and largely temperature-independent magnetic susceptibility will be observed.[1][7]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and workflows pertinent to the study of NbCl₄.

Caption: Experimental workflow for the synthesis and characterization of NbCl₄.

Caption: Relationship between structure and magnetic properties in NbCl₄ systems.

References

- 1. Niobium(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Niobium » niobium tetrachloride [winter.group.shef.ac.uk]

- 3. Niobium chloride (NbCl4) | 13569-70-5 | Benchchem [benchchem.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. journals.aps.org [journals.aps.org]

- 6. Characterization of Inorganic Compounds | Chem Lab [chemlab.truman.edu]

- 7. fizika.si [fizika.si]

A Guide to the Synthesis of High-Purity Niobium(IV) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for producing high-purity Niobium(IV) chloride (NbCl₄). A compound of significant interest in inorganic chemistry and materials science, NbCl₄ serves as a key precursor for various niobium-containing materials and catalysts. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic workflows for enhanced comprehension.

Niobium(IV) chloride is a dark violet, crystalline solid that is highly sensitive to air and moisture. Its synthesis and handling require inert atmosphere techniques to prevent oxidation and hydrolysis. The primary routes to high-purity NbCl₄ involve the reduction of the more common Niobium(V) chloride (NbCl₅).

Core Synthesis Methodologies

The synthesis of high-purity NbCl₄ predominantly relies on the reduction of NbCl₅. The choice of reducing agent and reaction conditions are critical in determining the final purity and yield of the product. The most common and effective methods are detailed below.

Reduction of Niobium(V) Chloride with Elemental Niobium

A widely employed and reliable method for synthesizing NbCl₄ is the direct reaction of niobium pentachloride with elemental niobium.[1] This reaction is typically carried out in a sealed and evacuated quartz ampoule under a temperature gradient.

Experimental Protocol:

-

Reactant Preparation: Stoichiometric amounts of high-purity niobium metal (powder or foil) and niobium pentachloride are placed in a quartz tube.

-

Evacuation and Sealing: The tube is evacuated to a high vacuum and sealed.

-

Temperature Gradient Reaction: The sealed ampoule is placed in a two-zone tube furnace. The zone containing the niobium metal is maintained at a higher temperature, typically around 400°C, while the zone with niobium pentachloride is kept at a lower temperature, approximately 250°C.[2]

-

Reaction Duration: The reaction is allowed to proceed for several days. During this time, NbCl₅ slowly sublimes and reacts with the hot niobium metal to form crystalline NbCl₄.[2]

-

Product Recovery: After cooling, the ampoule is opened in an inert atmosphere (e.g., a glovebox), and the dark violet crystals of NbCl₄ are collected.

This temperature gradient method is advantageous as it allows for the slow and controlled growth of crystalline NbCl₄, which helps to minimize the formation of lower niobium chlorides and facilitates the separation of the product from the unreacted starting materials.[1]

Reduction of Niobium(V) Chloride with Other Reducing Agents

Besides elemental niobium, other reducing agents can be employed to convert NbCl₅ to NbCl₄.[1] These methods can offer advantages in terms of reaction conditions and scalability.

Powdered aluminum is an effective reducing agent for the synthesis of NbCl₄.[2]

Experimental Protocol:

-

Reactant Mixture: Niobium pentachloride is thoroughly mixed with a stoichiometric amount of high-purity aluminum powder in an inert atmosphere.

-

Reaction Conditions: The reaction is typically carried out by heating the mixture. The reaction equation is: 3 NbCl₅ + Al → 3 NbCl₄ + AlCl₃.[2]

-

Product Separation: The resulting mixture contains NbCl₄ and aluminum trichloride (AlCl₃). AlCl₃ is more volatile than NbCl₄ and can be removed by sublimation under vacuum, leaving behind purified NbCl₄.

The reduction of NbCl₅ can also be achieved using triphenylphosphine (PPh₃) in the presence of triphenylphosphine oxide (OPPh₃), leading to the formation of a stable NbCl₄ complex.[1]

Experimental Protocol:

-

Reactant Mixture: Niobium pentachloride is heated with a combination of triphenylphosphine and triphenylphosphine oxide.[1]

-

Reaction Mechanism: In this reaction, triphenylphosphine acts as the reducing agent, converting Niobium(V) to Niobium(IV).[1]

-

Product: The synthesis yields the crystalline complex NbCl₄(OPPh₃)₂.[1]

Chemical Vapor Transport for Purification

Chemical vapor transport (CVT) is a powerful technique for the purification and growth of high-quality crystals of non-volatile solids.[3] While often used for purification rather than primary synthesis, it is a crucial step in obtaining high-purity NbCl₄. The process involves the reversible reaction of the solid material with a gaseous transport agent to form a volatile species.

Experimental Protocol (General):

-

Setup: Crude NbCl₄ is placed in one end of a sealed, evacuated quartz tube along with a transport agent (e.g., a halogen).

-

Temperature Gradient: The tube is placed in a two-zone furnace with a defined temperature gradient.

-

Transport: The NbCl₄ reacts with the transport agent to form a volatile complex. This complex diffuses to the other end of the tube, where the temperature is different.

-

Decomposition and Crystal Growth: At the second temperature zone, the equilibrium of the reaction shifts, causing the volatile complex to decompose and deposit high-purity crystals of NbCl₄, while releasing the transport agent to continue the cycle.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the primary synthesis methods of NbCl₄.

| Synthesis Method | Reactants | Reducing Agent | Typical Reaction Temperature | Reaction Duration | Reported Yield | Purity/Notes |

| Reduction with Niobium | NbCl₅, Nb | Niobium | T₁: ~250°C (NbCl₅) T₂: ~400°C (Nb)[2] | Several days[2] | Not specified, but generally good for crystalline products. | High purity crystalline product. Minimizes disproportionation.[1] |

| Reduction with Aluminum | NbCl₅, Al | Aluminum | Elevated temperatures (not specified) | Not specified | Not specified | Requires removal of AlCl₃ by sublimation.[2] |

| Reduction with PPh₃ | NbCl₅, PPh₃, OPPh₃ | Triphenylphosphine | Heating (not specified) | Not specified | Not specified | Forms the complex NbCl₄(OPPh₃)₂.[1] |

Considerations for High-Purity Synthesis

-

Inert Atmosphere: All manipulations of NbCl₄ and its precursors must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the formation of niobium oxides and oxychlorides.[2]

-

Purity of Starting Materials: The purity of the final NbCl₄ product is directly dependent on the purity of the starting materials, particularly the NbCl₅ and the reducing agent.

-

Thermal Stability: NbCl₄ is known to disproportionate into NbCl₃ and NbCl₅ at temperatures around 400°C (2 NbCl₄ → NbCl₃ + NbCl₅).[2] This thermal instability must be considered during synthesis and purification to avoid the formation of impurities.

-

Reproducibility: Strict control over reaction parameters such as temperature, pressure, and reaction time is crucial for ensuring the reproducibility of the synthesis.[1]

Conclusion

The synthesis of high-purity Niobium(IV) chloride is achievable through several reductive methods, with the temperature gradient reaction between NbCl₅ and elemental niobium being a well-established and reliable technique. The choice of method may depend on the desired scale, available equipment, and the specific form of the final product (e.g., crystalline solid vs. a complex). For applications requiring the highest purity, subsequent purification by chemical vapor transport is recommended. Careful attention to experimental detail and the maintenance of an inert atmosphere are paramount to success in synthesizing this reactive and valuable inorganic compound.

References

In-Depth Technical Guide: Thermodynamic Data for the Formation of Niobium(IV) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of Niobium(IV) Chloride (NbCl₄). It includes quantitative data on the enthalpy, entropy, and Gibbs free energy of formation, detailed experimental methodologies for their determination, and visualizations of key concepts and processes.

Core Thermodynamic Data

The formation of Niobium(IV) Chloride from its constituent elements in their standard states is a critical aspect of understanding its stability and reactivity. The key thermodynamic parameters are the standard enthalpy of formation (ΔHf°), the standard molar entropy (S°), and the standard Gibbs free energy of formation (ΔGf°).

Data Presentation

The following tables summarize the available quantitative thermodynamic data for NbCl₄ in both its solid and gaseous phases at standard conditions (298.15 K and 1 bar).

Table 1: Standard Enthalpy of Formation (ΔHf°) of NbCl₄

| Compound | Formula | State | ΔHf° (kJ/mol) |

| Niobium(IV) Chloride | NbCl₄ | gaseous | -577.1 ± 8.5[1] |

Table 2: Standard Molar Entropy (S°) of NbCl₄

| Compound | Formula | State | S° (J/mol·K) |

| Niobium(IV) Chloride | NbCl₄ | gaseous | 128.4 ± 7.1[1] |

Table 3: Standard Gibbs Free Energy of Formation (ΔGf°) of NbCl₄

| Compound | Formula | State | ΔGf° (kJ/mol) |

| Niobium(IV) Chloride | NbCl₄ | solid | Data not available |

| Niobium(IV) Chloride | NbCl₄ | gaseous | Data not available |

Experimental Protocols

The determination of the thermodynamic data presented above involves sophisticated experimental techniques. The following sections detail the methodologies for key experiments cited in the literature for niobium chlorides and related compounds.

Bomb Calorimetry for Enthalpy of Formation

Bomb calorimetry is a common method for determining the heat of combustion or formation of a substance. For corrosive materials like niobium chlorides, special considerations are necessary.

Objective: To measure the change in internal energy (ΔU) for a reaction, from which the enthalpy of formation (ΔHf°) can be calculated.

Methodology:

-

Sample Preparation: A high-purity niobium sample is placed in a crucible inside a high-pressure vessel, known as a "bomb."

-

Chlorination Reaction: The bomb is sealed and filled with a known excess of pure chlorine gas. The reaction is initiated, often by electrical ignition, to form niobium chloride. For the formation of NbCl₅, the reaction is: Nb(s) + 2.5Cl₂(g) → NbCl₅(s).

-

Heat Measurement: The bomb is submerged in a known volume of water in a calorimeter. The heat released by the exothermic reaction is absorbed by the water and the calorimeter, causing a temperature increase. This temperature change is precisely measured.

-

Data Analysis: The heat capacity of the calorimeter system is predetermined using a standard substance with a known heat of combustion. The change in internal energy (ΔU) of the reaction is calculated from the temperature change and the heat capacity.

-

Enthalpy Calculation: The enthalpy of formation (ΔHf°) is then calculated from the change in internal energy (ΔU) using the relationship ΔH = ΔU + Δ(PV), where Δ(PV) accounts for the change in the pressure-volume work of the gases in the reaction.

Tensimetric Methods for Decomposition Studies

Tensimetric methods are employed to study the thermal decomposition of compounds by measuring the vapor pressure as a function of temperature.

Objective: To determine the thermodynamic characteristics of decomposition reactions, which can be used to derive formation data.

Methodology:

-

Apparatus: The solid NbCl₄ is placed in a membrane null-manometer, which is a sealed quartz vessel with a thin, flexible diaphragm. This apparatus is placed in a furnace with a controlled temperature gradient.

-

Heating and Pressure Measurement: The sample is heated, and as it decomposes, the pressure of the gaseous products (like NbCl₅) increases. This pressure deflects the diaphragm. An external, known pressure is applied to counteract this deflection, and the point of null deflection indicates the vapor pressure of the sample at that temperature.

-

Data Acquisition: The vapor pressure is measured at various temperatures, allowing for the construction of a pressure-temperature diagram.

-

Thermodynamic Calculation: The enthalpy and entropy of the decomposition reaction can be determined from the slope and intercept of a plot of ln(P) versus 1/T, based on the van't Hoff equation. This data, in conjunction with the known thermodynamic properties of the other reactants and products, can be used to calculate the thermodynamic properties of the substance of interest.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and processes related to the thermodynamics of NbCl₄ formation.

Caption: Formation pathway of NbCl₄ from its elements.

Caption: General experimental workflows for thermodynamic data determination.

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

References

An In-depth Technical Guide to the Vibrational Modes of Niobium(IV) Chloride (NbCl₄) via Raman Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

Niobium(IV) chloride (NbCl₄), a compound of significant interest in inorganic chemistry and materials science, possesses a complex solid-state structure that dictates its vibrational properties. Raman spectroscopy serves as a powerful, non-destructive technique for probing these properties, offering insights into chemical bonding, crystal structure, and molecular symmetry. This technical guide provides a comprehensive overview of the theoretical basis and practical considerations for analyzing the vibrational modes of NbCl₄ using Raman spectroscopy. It details the unique crystal structure of solid NbCl₄, outlines the necessary experimental protocols for handling this air-sensitive material, and presents theoretical vibrational data. The guide aims to equip researchers with the foundational knowledge required to conduct and interpret Raman spectroscopic studies of NbCl₄ and related metal halide systems.

The Structure of Niobium(IV) Chloride

A precise understanding of the crystal structure is fundamental to interpreting the vibrational spectra of any solid-state material. In its solid form, niobium(IV) chloride does not exist as discrete, monomeric NbCl₄ molecules. Instead, it adopts a polymeric chain structure.

X-ray diffraction studies have confirmed that NbCl₄ crystallizes in the monoclinic C2/m space group.[1][2] The structure is characterized by one-dimensional chains of edge-sharing NbCl₆ octahedra.[2][3] A key feature of these chains is the presence of alternating short (302.9 pm) and long (379.4 pm) niobium-niobium distances.[3] The shorter distances are indicative of Nb-Nb bonding, which explains the compound's diamagnetism in the solid state.[3] This polymeric nature contrasts sharply with the paramagnetic monomeric complexes, such as NbCl₄L₂, that can be formed.[3]

Theoretical Vibrational Analysis

The vibrational modes of a crystalline solid are determined by its crystal symmetry rather than the symmetry of an isolated molecule. For the monoclinic structure of NbCl₄ (point group 2/m), a factor group analysis is the theoretically correct method to predict the number and symmetry of Raman-active modes.[4] This analysis considers the symmetry of the entire unit cell and the interactions between the formula units within it.

Experimental Methodology

Due to the reactivity of NbCl₄, specific protocols for its synthesis, handling, and spectroscopic analysis are required.

Synthesis of Niobium(IV) Chloride

A common and effective method for synthesizing crystalline NbCl₄ is the thermal reduction of niobium(V) chloride (NbCl₅).[1] This is typically achieved in a sealed reactor under a temperature gradient, with elemental niobium metal held at a higher temperature (approx. 400°C) and NbCl₅ at a lower temperature (approx. 250°C).[1][3] This setup facilitates the slow sublimation of NbCl₅ and its subsequent reaction with the hot niobium metal over several days to yield the final product.[1]

Nb + 4 NbCl₅ → 5 NbCl₄

Sample Handling and Preparation

Niobium(IV) chloride is a dark violet crystalline solid that is highly sensitive to air and moisture, rapidly oxidizing and hydrolyzing to form niobium(V) oxide.[3] Therefore, all handling must be performed under an inert atmosphere, such as in a nitrogen- or argon-filled glovebox.

For Raman analysis, solid samples should be loaded into a sealed, optically transparent container. Common choices include:

-

Quartz Capillaries: The powdered sample is loaded into a thin quartz capillary, which is then flame-sealed.

-

Sealed NMR Tubes: Similar to capillaries, the sample can be sealed in a glass NMR tube for analysis.[5]

-

Cryostat: For low-temperature measurements to reduce thermal broadening and potentially resolve finer spectral features, the sealed sample can be mounted in a cryostat.[6]

Raman Spectroscopy Instrumentation and Setup

A standard Raman spectroscopy setup is suitable for the analysis of NbCl₄, provided the sample is appropriately contained.[5][7][8]

-

Laser Source: A monochromatic laser, such as a frequency-doubled Nd:YAG laser (532 nm), provides the excitation light.[5]

-

Beam Delivery: Mirrors and lenses are used to direct and focus the laser beam onto the sealed sample.[8]

-

Sample Chamber: The sealed capillary or tube containing the NbCl₄ sample is securely mounted in the path of the laser.

-

Collection Optics: Lenses collect the scattered light from the sample. A 180° backscattering geometry is common and efficient.[9]

-

Filtering: A notch or edge filter is critically important to remove the intense, elastically scattered Rayleigh light, allowing only the weak, inelastically scattered Raman light to pass through.[7]

-

Spectrometer: The Raman-scattered light is dispersed by a diffraction grating within a spectrometer (e.g., a Czerny-Turner design).[5][7] The choice of grating density affects the spectral resolution and range.

-

Detector: A sensitive detector, most commonly a charge-coupled device (CCD), converts the dispersed photons into an electronic signal, generating the Raman spectrum.[7]

References

- 1. Niobium chloride (NbCl4) | 13569-70-5 | Benchchem [benchchem.com]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Niobium(IV) chloride - Wikipedia [en.wikipedia.org]

- 4. Item - Vibrational spectroscopy of single crystals of halide complexes. - University of Leicester - Figshare [figshare.le.ac.uk]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. pubs.aip.org [pubs.aip.org]

- 7. fiveable.me [fiveable.me]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Unveiling the Electronic Landscape of Niobium(IV) Chloride: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Niobium(IV) chloride (NbCl₄), a captivating inorganic compound, has garnered significant interest due to its unique electronic and structural properties. As a d¹ transition metal halide, it serves as a critical precursor in the synthesis of various niobium-containing materials and catalysts. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential applications. This technical guide delves into the theoretical studies that illuminate the electronic intricacies of NbCl₄, providing a comprehensive overview for researchers in chemistry, materials science, and drug development.

The Dichotomy of Niobium(IV) Chloride's Structure: Monomer vs. Polymer

From a theoretical standpoint, the electronic structure of niobium(IV) chloride can be approached from two main perspectives: the hypothetical gaseous monomer and the experimentally observed solid-state polymer. While the monomeric form provides a simplified model for understanding fundamental metal-ligand interactions, the polymeric structure reflects its real-world state and the influence of intermolecular forces on its electronic properties.

In its solid state, NbCl₄ adopts a polymeric chain structure consisting of edge-sharing NbCl₆ octahedra.[1][2] This arrangement leads to alternating short and long niobium-niobium distances along the chain, a consequence of metal-metal bonding that significantly influences its electronic band structure and magnetic properties. In contrast, theoretical studies often consider a hypothetical, isolated NbCl₄ monomer to dissect the molecular orbitals and bonding characteristics without the complexities of the extended lattice.

Quantitative Insights from Theoretical Calculations

Theoretical investigations, primarily employing Density Functional Theory (DFT), have provided valuable quantitative data on the structural and electronic properties of NbCl₄ and its derivatives. While detailed computational results for the isolated NbCl₄ monomer are scarce in the literature, extensive data exists for its solid-state form and its various adducts.

Crystallographic and Calculated Structural Parameters of Solid NbCl₄

The solid-state structure of NbCl₄ has been well-characterized experimentally and further elucidated by computational models. The key structural parameters are summarized in the table below.

| Parameter | Value | Source |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/m | [2] |

| a (Å) | 12.22 | [2] |

| b (Å) | 6.86 | [2] |

| c (Å) | 8.39 | [2] |

| β (°) | 131.17 | [2] |

| Nb-Cl Bond Distances (Å) | 2.32 - 2.55 | [2] |

| Nb-Nb Distances (Å) | 3.029 and 3.794 (alternating) | |

| Calculated Band Gap (eV) | 1.08 | [2] |

Computational Data for Niobium(IV) Chloride Adducts

Theoretical studies on NbCl₄ adducts, such as those with phosphine ligands, provide insights into how the electronic structure of the Nb(IV) center is perturbed by coordination. These studies often report calculated bond lengths, bond angles, and orbital energies. For example, in studies of new molecular niobium(IV) complexes like NbCl₄(OPPh₃)₂, DFT calculations have been used to support experimental findings from EPR spectroscopy and X-ray crystallography.[3]

Methodologies in Theoretical Studies of Niobium Compounds

The theoretical investigation of the electronic structure of niobium compounds like NbCl₄ relies on a variety of sophisticated computational methods. A general workflow for such studies is outlined below.

Computational Workflow

Caption: A generalized workflow for the theoretical study of the electronic structure of a molecule like NbCl₄.

Key Experimental and Computational Protocols

-

Density Functional Theory (DFT): This is the most common method for geometry optimization and electronic structure calculations of niobium compounds. Functionals like B3LYP or PBE are often employed with appropriate basis sets that can handle the relativistic effects of the niobium atom (e.g., LANL2DZ or SDD).

-

Ab Initio Methods: For higher accuracy, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used, though they are computationally more expensive.

-

Complete Active Space Self-Consistent Field (CASSCF): For systems with strong electron correlation, such as transition metal complexes with near-degenerate d-orbitals, multireference methods like CASSCF are employed to accurately describe the electronic states.[1]

-

Solid-State Calculations: For the polymeric form of NbCl₄, periodic boundary conditions are used. The electronic band structure and density of states (DOS) are calculated to understand its conductivity and other solid-state properties. The Materials Project, for instance, utilizes DFT to compute these properties for a vast range of materials, including NbCl₄.[2]

The Molecular Orbital Picture of Monomeric NbCl₄

To conceptualize the bonding in a hypothetical tetrahedral NbCl₄ monomer, we can construct a qualitative molecular orbital (MO) diagram. The ground state electron configuration of a gaseous neutral niobium atom is [Kr] 4d⁴ 5s¹.[4][5] In the +4 oxidation state, niobium has a d¹ electron configuration.

Qualitative Molecular Orbital Diagram

References

- 1. Niobium chloride (NbCl4) | 13569-70-5 | Benchchem [benchchem.com]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. WebElements Periodic Table » Niobium » properties of free atoms [winter.group.shef.ac.uk]

- 5. WebElements Periodic Table » Niobium » properties of free atoms [webelements.com]

An In-depth Technical Guide to the Safe Handling of Niobium Chloride

For Researchers, Scientists, and Drug Development Professionals

Niobium (V) chloride (NbCl₅), also known as niobium pentachloride, is a highly reactive, yellow crystalline solid that serves as a versatile precursor in various chemical syntheses, including the formation of niobium alkoxides, organoniobium compounds, and as a Lewis acid in organic reactions.[1][2] Its utility in catalysis, semiconductor device fabrication, and battery technology underscores its importance in both academic and industrial research.[2] However, its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate risks. This guide provides a comprehensive overview of the safety and handling precautions for niobium chloride, tailored for laboratory and research and development environments.

Physicochemical and Toxicological Properties

A clear understanding of the fundamental properties of niobium chloride is the first step in ensuring its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of Niobium (V) Chloride

| Property | Value | Reference |

| Chemical Formula | NbCl₅ | [1] |

| Molar Mass | 270.16 g/mol | [3] |

| Appearance | Yellow monoclinic crystals, deliquescent | [1] |

| Density | 2.75 g/cm³ | [2][4] |

| Melting Point | 204.7 °C (400.5 °F) | [2][4] |

| Boiling Point | 254 °C (489 °F) | [2][4] |

| Solubility in Water | Decomposes | [1] |

| Solubility | Soluble in HCl, chloroform, CCl₄ | [1] |

Table 2: Toxicological Data for Niobium (V) Chloride

| Parameter | Value | Species | Reference |

| LD₅₀ (Oral) | 1400 mg/kg | Not Specified | [3] |

| Acute Toxicity (Oral) | Category 4 | N/A | [3][4] |

| Skin Corrosion/Irritation | Category 1B | N/A | [3][4] |

| Serious Eye Damage/Irritation | Category 1 | N/A | [3][4] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | N/A | [3] |

Hazard Identification and GHS Classification

Niobium chloride is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][5]

-

Skin Corrosion (Category 1B), H314: Causes severe skin burns and eye damage.[4][5]

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.[5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[4][5]

Supplemental Hazard Information:

-

EUH014: Reacts violently with water.[6]

Reactivity and Incompatibility

Niobium chloride is a highly reactive compound, and its incompatibility with various substances presents a significant hazard. The following diagram illustrates these incompatibilities.

Caption: Chemical incompatibility of Niobium (V) Chloride.

The most critical reactivity concern is its violent reaction with water, including moisture in the air, which leads to hydrolysis and the formation of hydrochloric acid and niobium oxides.[1][7] This reaction is exothermic and can cause a rapid increase in temperature and pressure.

Safe Handling and Storage Procedures

Given its reactivity and toxicity, stringent handling and storage protocols are mandatory.

4.1. Engineering Controls

-

Ventilation: All work with niobium chloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Local exhaust ventilation is crucial to minimize inhalation of dust and fumes.[7]

-

Inert Atmosphere: Due to its moisture sensitivity, handling should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox.[4][7]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][9]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to prevent contact and exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Specification | Reference |

| Eyes/Face | Safety glasses with side-shields and a face shield | Conforming to EN166 (EU) or NIOSH (US) approved standards | [7][8][9] |

| Skin | Chemical-resistant gloves | Nitrile or rubber gloves | [7] |

| Protective clothing | A complete suit protecting against chemicals | [7] | |

| Respiratory | Respirator | An approved respirator (e.g., N95 dust mask for particulates) should be used when dusts are generated. | [4][9] |

4.3. Storage

-

Store in a cool, dry, and well-ventilated area.[7]

-

Keep containers tightly closed and store under a dry inert gas.[4][7]

-

Store away from incompatible materials such as water, moisture, alcohols, strong bases, amines, and strong oxidizing agents.[3][7]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical. The following workflow outlines the necessary steps for different types of exposure.

References

- 1. PHARMACOLOGY AND TOXICOLOGY OF NIOBIUM CHLORIDE (Technical Report) | OSTI.GOV [osti.gov]

- 2. agc-chemicals.com [agc-chemicals.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Inhalation toxicity of niobium - Fraunhofer ITEM [item.fraunhofer.de]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Atomic Layer Deposition of Niobium Oxide Using Niobium(IV) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium oxide (Nb₂O₅) thin films are gaining significant interest in various advanced applications, including biocompatible coatings for medical implants, dielectric layers in electronics, and catalysts. Atomic Layer Deposition (ALD) is a vapor phase technique capable of producing highly conformal and uniform thin films with precise thickness control at the atomic level. While various precursors for niobium oxide ALD have been explored, the use of halide precursors like niobium chlorides offers advantages such as high thermal stability and reactivity.

This document provides a detailed overview of the potential use of Niobium(IV) chloride (NbCl₄) as a precursor for the ALD of niobium oxide. It is important to note that while NbCl₄ is a viable precursor for ALD and Chemical Vapor Deposition (CVD)[1], its application for niobium oxide ALD is not yet a well-established process. A significant challenge with chloride precursors is the potential for etching the newly grown oxide layer, which can lead to non-uniform film growth[2]. Therefore, the following protocols and data should be considered a starting point for process development and will require experimental optimization.

Challenges and Considerations

The primary challenge in using niobium chloride precursors for niobium oxide ALD is the etching of the deposited Nb₂O₅ film by the chloride precursor itself, which can form volatile niobium oxychloride (NbOCl₃)[2]. This side reaction can impede uniform film growth. Careful optimization of deposition temperature, pulse and purge times, and the choice of oxygen source are crucial to mitigate this effect.

Synthesis and Handling of NbCl₄

Niobium(IV) chloride is a moisture-sensitive solid. Proper handling in an inert atmosphere (e.g., a glovebox) is essential.

Synthesis: NbCl₄ can be synthesized through the reduction of Niobium(V) chloride (NbCl₅). One common method is the high-temperature reduction of NbCl₅ with elemental niobium[1]. Careful control of temperature and pressure is necessary to maximize the yield and prevent disproportionation into NbCl₃ and NbCl₅[1]. Another route involves the reduction of NbCl₅ in the presence of specific ligands to stabilize the Nb(IV) center[1]. A common precursor for further synthesis is the tetrahydrofuran (THF) adduct, NbCl₄(THF)₂[1][3].

Handling:

-

Store NbCl₄ under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

-

Use a dedicated ALD precursor cylinder designed for solid precursors.

-

The precursor cylinder should be heated to a temperature that provides sufficient vapor pressure for deposition. This temperature needs to be below the decomposition temperature of the precursor.

Proposed Experimental Protocol for Nb₂O₅ ALD using NbCl₄

This protocol is a hypothetical starting point based on general principles of halide-based ALD processes, such as the well-established TiCl₄/H₂O process for TiO₂ deposition[4].

1. Substrate Preparation:

-

Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and finally rinsing with deionized water.

-

A final treatment with an oxygen plasma or a piranha solution can be used to create a hydrophilic surface with hydroxyl (-OH) groups, which are favorable for the initial ALD reactions.

2. ALD System Preparation:

-

Load the prepared substrate into the ALD reactor.

-

Heat the reactor to the desired deposition temperature.

-

Heat the NbCl₄ precursor cylinder to the desired sublimation temperature.

-

Ensure a stable flow of inert carrier gas (e.g., N₂ or Ar).

3. ALD Cycle: The ALD process consists of repeating a sequence of four steps:

-

Step 1: NbCl₄ Pulse: Pulse NbCl₄ vapor into the reactor. The NbCl₄ molecules will react with the hydroxyl groups on the substrate surface in a self-limiting manner.

-

Proposed Reaction:Surface-OH + NbCl₄(g) → Surface-O-NbCl₃ + HCl(g)

-

-

Step 2: Purge 1: Purge the reactor with an inert gas to remove any unreacted NbCl₄ and the HCl byproduct.

-

Step 3: Oxidant Pulse: Pulse the oxygen source (e.g., H₂O, O₃, or O₂ plasma) into the reactor. This will react with the surface-bound niobium species to form niobium oxide and regenerate the hydroxyl groups for the next cycle.

-

Proposed Reaction with H₂O:Surface-O-NbCl₃ + 3H₂O(g) → Surface-O-Nb(OH)₃ + 3HCl(g)

-

-

Step 4: Purge 2: Purge the reactor with an inert gas to remove the excess oxidant and the HCl byproduct.

4. Film Characterization:

-

Thickness and Growth per Cycle (GPC): Use in-situ quartz crystal microbalance (QCM) or ex-situ ellipsometry or X-ray reflectivity (XRR) to determine the film thickness and calculate the GPC.

-

Composition: Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and chemical states of niobium and oxygen. This will also help to quantify any residual chlorine impurities.

-

Crystallinity: Use X-ray Diffraction (XRD) to determine the crystal structure of the deposited film.

-

Morphology: Use Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to study the surface morphology and roughness of the film.

Data Presentation: Reference Data from NbCl₅-based ALD

As there is limited published data on the specific process of NbCl₄ for niobium oxide ALD, the following tables present data from the ALD of niobium nitride (NbNₓ) using the related precursor, NbCl₅, and ammonia (NH₃). This data can serve as a valuable reference point for developing the NbCl₄/H₂O process, as the precursor delivery and general ALD parameters may be similar.

Table 1: Deposition Parameters for NbNₓ ALD using NbCl₅ and NH₃

| Parameter | Value | Substrate(s) | Reference |

| Precursor | Niobium(V) Chloride (NbCl₅) | Si, SiO₂, Al₂O₃, TiN | [5][6] |

| Co-reactant | Ammonia (NH₃) | Si, SiO₂, Al₂O₃, TiN | [5][6] |

| Deposition Temperature | 300 - 500 °C | Si, SiO₂, Al₂O₃, TiN | [5][6] |

| ALD Window | 400 - 450 °C | Si, SiO₂, Al₂O₃, TiN | [5][6] |

| NbCl₅ Pulse Time | 3 s (saturation observed) | Si, SiO₂, Al₂O₃, TiN | [5] |

| NH₃ Pulse Time | 30 s (saturation observed) | Si, SiO₂, Al₂O₃, TiN | [5] |

| Chamber Pressure | 10 - 30 Torr | Si, SiO₂, Al₂O₃, TiN | [6] |

Table 2: Resulting Film Properties for NbNₓ ALD using NbCl₅ and NH₃

| Property | Value | Deposition Temperature | Reference |

| Growth per Cycle (GPC) | 0.35 - 0.40 Å/cycle | 400 - 450 °C | [5] |

| Composition (on Si) | Nb₄N₅ | All conditions | [5][6] |

| Composition (on SiO₂) | Nb:N ≈ 1:1 | All conditions | [5][6] |

| Chlorine Impurities | < 0.6 at% | 500 °C | [5] |

| Chlorine Impurities | ~7 at% to 0 at% | 350 to 500 °C | [6] |

| Resistivity | ~700 μohm-cm | 500 °C | [6] |

| Resistivity | ~1,900 μohm-cm | 350 °C | [6] |

| Film Density | 6.63 g/cm³ | 350 °C | [6] |

| Film Density | 7.16 g/cm³ | 450 °C | [6] |

| Film Density | 7.31 g/cm³ | 500 °C | [6] |

| Crystallinity | Polycrystalline, c-Nb₄N₅ | 350 - 500 °C | [6] |

Visualizations

Caption: Hypothetical ALD cycle for niobium oxide using NbCl₄ and H₂O.

References

Application Notes and Protocols: The Role of Niobium Chloride in Olefin Polymerization Catalysis

For Researchers, Scientists, and Drug Development Professionals

Niobium chloride (NbCl₅) and its derivatives are emerging as versatile and potent catalysts in the field of olefin polymerization. Their unique Lewis acidic properties and ability to activate a variety of monomers make them valuable tools for the synthesis of diverse polymeric structures. This document provides detailed application notes and experimental protocols for the use of niobium chloride in key olefin polymerization reactions, including cationic polymerization, ethylene polymerization, and ring-opening metathesis polymerization (ROMP).

Cationic Polymerization of β-Pinene

Niobium pentachloride has demonstrated high efficiency as a catalyst for the room-temperature cationic polymerization of β-pinene, a renewable monomer derived from pine tree oil.[1] This process yields poly(β-pinene), a valuable polymer used in adhesives, varnishes, and as a tackifying agent. The reaction proceeds via a cationic mechanism, and quenching with methanol results in the incorporation of a methoxy end-group.[1]

Experimental Protocol: Cationic Polymerization of β-Pinene with NbCl₅

This protocol is adapted from the work of Marchetti et al.[1]

Materials:

-

Niobium pentachloride (NbCl₅)

-

β-Pinene (freshly distilled)

-

Toluene (anhydrous)

-

Methanol (for quenching)

-

Hydrochloric acid (HCl, 5% aqueous solution)

-

Argon gas (high purity)

-

50 mL Carius vessel or similar reaction vessel suitable for inert atmosphere techniques

-

Magnetic stirrer and stir bar

-

Thermostated bath

Procedure:

-

Under a dry argon atmosphere, charge the Carius vessel with the desired amount of NbCl₅ and approximately 20 mL of anhydrous toluene.

-

Stir the mixture to dissolve or suspend the catalyst.

-

Add 5 mL of freshly distilled β-pinene to the reaction vessel. An immediate color change to yellow is typically observed.[1]

-

Maintain the reaction at the desired temperature using a thermostated bath (e.g., room temperature).[1]

-

After the desired reaction time (e.g., 5 hours for high conversion), quench the polymerization by pouring the reaction mixture into a beaker containing a large excess of methanol acidified with a 5% aqueous HCl solution.[1]

-

A white polymer precipitate will form. Isolate the polymer by filtration.

-

Wash the isolated polymer thoroughly with methanol.

-

Dry the polymer in a vacuum oven to a constant weight.

-

Characterize the polymer using appropriate techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn and Mw) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Data Presentation: Influence of Reaction Parameters on β-Pinene Polymerization

The following table summarizes the effect of various reaction parameters on the polymerization of β-pinene catalyzed by NbCl₅.

| Parameter | Condition | Monomer Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| Temperature | 0 °C | Slow Reaction | - | - | [1] |

| Room Temp. | High | 1200-1600 | - | [1] | |

| 50 °C | Decreased | Decreased | - | [1] | |

| Solvent | Toluene | 98% (5h) | ~1500 | - | [1] |

| Chlorobenzene | 4% (5h) | - | - | [1] | |

| Catalyst Conc. | 15 µmol | 98% | ~1500 | - | [1] |

| 30 µmol | Sustained High | Increased | - | [1] | |

| Cocatalyst | None | High | ~1500 | - | [1] |

| MAO | No significant effect | No significant effect | - | [1] | |

| TMA, TIBAL | Negative effect | No significant effect | - | [1] |

Data compiled from Marchetti et al.[1]

Logical Relationship: Cationic Polymerization of β-Pinene

Caption: Cationic polymerization of β-pinene initiated by niobium pentachloride.

Ethylene Polymerization

Niobium-based catalysts, often in combination with cocatalysts, are active in the polymerization of ethylene, producing linear polyethylene.[2] The nature of the ligands on the niobium center and the type of cocatalyst employed can significantly influence the catalytic activity and the properties of the resulting polymer.

Experimental Protocol: Ethylene Polymerization with a Niobium-Calixarene Procatalyst

This protocol is a general representation based on studies of niobium-based ethylene polymerization.[2]

Materials:

-

Niobium-calixarene procatalyst (e.g., [{(NbCl)p-tert-butylcalix[3]arene}(2)])

-

Cocatalyst: Methylaluminoxane (MAO) or Trimethylaluminium (TMA)

-

Toluene (anhydrous, polymerization grade)

-

Ethylene gas (high purity)

-

High-pressure polymerization reactor equipped with a stirrer, temperature and pressure controls

-

Schlenk line or glovebox for inert atmosphere manipulations

Procedure:

-

Thoroughly dry and purge the polymerization reactor with high-purity argon or nitrogen.

-

Inside a glovebox or using Schlenk techniques, prepare a solution of the niobium-calixarene procatalyst in anhydrous toluene.

-

In a separate vessel, prepare a solution of the cocatalyst (e.g., MAO) in toluene.

-

Transfer the procatalyst solution to the reactor.

-

Introduce the cocatalyst solution into the reactor. The order of addition and the Al/Nb molar ratio are critical parameters to be optimized.

-

Seal the reactor and pressurize it with ethylene to the desired pressure (e.g., 1 bar).

-

Maintain the reaction at the desired temperature with vigorous stirring.

-

Monitor the ethylene uptake to follow the polymerization kinetics.

-

After the desired polymerization time, vent the ethylene pressure and quench the reaction by adding an appropriate quenching agent (e.g., acidified methanol).

-

Isolate the polyethylene by filtration, wash it with methanol, and dry it under vacuum.

-

Characterize the polymer for its molecular weight, PDI, and melting temperature (Tm).

Data Presentation: Ethylene Polymerization with Niobium Procatalysts

| Procatalyst | Cocatalyst | Activity (g PE / (mmol Nb * h * bar)) | Polymer Molecular Weight (Mw, g/mol ) | Polymer Type | Reference |

| Niobium-calixarene complexes | MAO | < 35 | High | Linear Polyethylene | [2] |

| Niobium-imido complexes | MAO | 720 - 13,720 (mol C₂H₄ / mol Nb) | - | LDPE or HDPE | [2] |

Data compiled from Redshaw et al.[2]

Experimental Workflow: Ethylene Polymerization

Caption: General experimental workflow for niobium-catalyzed ethylene polymerization.

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

Niobium-based catalysts are effective in the Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins like norbornene. This method allows for the synthesis of polymers with high molecular weights and controlled microstructures. The mechanism involves the formation of a metallacyclobutane intermediate.

Experimental Protocol: ROMP of Norbornene

This is a generalized protocol for ROMP of norbornene using a niobium-based initiator.

Materials:

-

Niobium-based initiator (e.g., a Nb-alkylidene complex)

-

Norbornene (recrystallized or sublimed)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Ethyl vinyl ether (for quenching)

-

Methanol (for precipitation)

-

Argon gas (high purity)

-

Schlenk flasks or glovebox

Procedure:

-

In a glovebox or under an argon atmosphere, dissolve the niobium-based initiator in the chosen anhydrous solvent in a Schlenk flask.

-

In a separate flask, prepare a solution of norbornene in the same solvent.

-

Add the norbornene solution to the initiator solution with stirring.

-

The polymerization is often rapid and may result in the formation of a gel, indicating high polymer molecular weight.

-

Allow the reaction to proceed for the desired time.

-

Quench the polymerization by adding a small amount of ethyl vinyl ether.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Isolate the polynorbornene by filtration, wash with methanol, and dry under vacuum.

-

Characterize the polymer by GPC and NMR.

Signaling Pathway: ROMP of Norbornene

Caption: Simplified mechanism for the ROMP of norbornene catalyzed by a niobium-alkylidene complex.

Conclusion

Niobium chloride and its derivatives offer a rich platform for catalytic olefin polymerization. By tuning the reaction conditions, ligands, and cocatalysts, a wide array of polymers with tailored properties can be synthesized. The protocols and data presented herein provide a foundation for researchers to explore the potential of niobium-based catalysts in their own work, from the synthesis of novel materials to applications in drug development and beyond. Further investigation into the structure-activity relationships of these catalysts will undoubtedly lead to even more efficient and selective polymerization processes.

References

synthesis of niobium carbide nanoparticles from NbCl4 precursor

A note on the precursor: While the request specified the use of niobium(IV) chloride (NbCl₄) as a precursor for the synthesis of niobium carbide (NbC) nanoparticles, a thorough review of the current scientific literature did not yield an established protocol for this specific method. Research primarily focuses on the synthesis from niobium oxides. Therefore, this document provides a detailed application note and protocol for a well-documented and effective method: the alkali-molten salt synthesis of NbC nanoparticles using niobium(V) oxide (Nb₂O₅) as the precursor. This method offers good control over particle size and morphology.

Introduction

Niobium carbide (NbC) is a refractory ceramic material known for its exceptional hardness, high melting point, and excellent corrosion resistance. In nanoparticle form, these properties are further enhanced by a high surface-area-to-volume ratio, making NbC nanoparticles promising candidates for a variety of applications, including catalysis, cutting tools, and advanced coatings. For researchers in drug development and life sciences, NbC nanoparticles are of growing interest due to their potential in biomedical applications such as in photothermal therapy for antimicrobial treatments and as components of biocompatible coatings for medical implants.[1]

Synthesis Overview: The Alkali-Molten Salt Method

The alkali-molten salt method is a one-pot synthesis that produces NbC nanoparticles with sizes ranging from approximately 30 to 50 nm.[2][3] This process involves the high-temperature calcination of niobium(V) oxide (Nb₂O₅) and a carbon source (mesoporous carbon) in the presence of an alkali salt (potassium carbonate, K₂CO₃). The K₂CO₃ facilitates the reaction by forming an intermediate, potassium niobate (KNbO₃), which then reacts with the carbon to form NbC nanoparticles.[2][3]

Data Presentation

The following tables summarize the key reactants and reaction conditions for the synthesis of NbC nanoparticles via the alkali-molten salt method.

Table 1: Reactant Specifications

| Reactant | Formula | Typical Amount (g) | Role |

| Niobium(V) Oxide | Nb₂O₅ | 0.1 | Niobium Precursor |

| Mesoporous Carbon (MPC) | C | 0.1 | Carbon Source |

| Potassium Carbonate | K₂CO₃ | 0.1 | Molten Salt Medium |

Table 2: Experimental Parameters

| Parameter | Value | Effect on Product |

| Calcination Temperature | 1000–1150 °C | Higher temperatures can lead to larger particle sizes. |

| Calcination Time | 10 hours | Ensures complete conversion to NbC. |

| Atmosphere | Nitrogen (N₂) | Prevents oxidation of the reactants and product. |

| MPC Pore Size | 10-150 nm | Smaller pore sizes of the mesoporous carbon can lead to smaller NbC nanoparticles.[3] |

Experimental Protocol: Alkali-Molten Salt Synthesis of NbC Nanoparticles

This protocol details the step-by-step procedure for synthesizing NbC nanoparticles from a Nb₂O₅ precursor.

4.1 Materials and Equipment

-

Niobium(V) oxide (Nb₂O₅) powder

-

Mesoporous carbon (MPC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Platinum boat

-

Tube furnace with temperature controller

-

Nitrogen (N₂) gas supply

-

Mortar and pestle

-

Spatula and weighing balance

4.2 Procedure

-

Reactant Preparation: Accurately weigh 0.1 g of Nb₂O₅, 0.1 g of mesoporous carbon, and 0.1 g of K₂CO₃.

-

Mixing: Thoroughly mix the powders in a mortar and pestle until a homogeneous mixture is obtained.

-

Loading: Transfer the powder mixture into a platinum boat.

-

Furnace Setup: Place the platinum boat in the center of a tube furnace. Purge the furnace tube with a steady flow of nitrogen gas for at least 30 minutes to create an inert atmosphere.

-

Calcination:

-

While maintaining the nitrogen flow, heat the furnace to the desired calcination temperature (e.g., 1150 °C) at a controlled ramp rate.

-

Hold the temperature for 10 hours to ensure the reaction goes to completion.

-

-

Cooling: After 10 hours, turn off the furnace and allow it to cool down to room temperature under the nitrogen atmosphere.

-

Product Retrieval: Once at room temperature, carefully remove the platinum boat containing the synthesized black powder (NbC nanoparticles).

Characterization of Niobium Carbide Nanoparticles

To confirm the successful synthesis and characterize the properties of the NbC nanoparticles, the following techniques are recommended:

-

X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the final product. The diffraction peaks should correspond to the cubic phase of NbC.

-

Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and agglomeration of the nanoparticle powder.

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM or TEM, to determine the elemental composition of the product and confirm the presence of niobium and carbon.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction pathway for the alkali-molten salt synthesis of NbC nanoparticles.

Figure 1: Experimental workflow for the synthesis of NbC nanoparticles.

Figure 2: Proposed reaction pathway for alkali-molten salt synthesis.

Applications in Research and Drug Development

Niobium carbide nanoparticles possess properties that make them attractive for biomedical research:

-

Antimicrobial Photothermal Therapy: NbC nanoparticles have demonstrated excellent near-infrared (NIR) absorption properties.[1] This allows them to convert laser irradiation into localized heat, which can be used to eradicate bacteria in infected wounds, offering a potential alternative to traditional antibiotics.[1]

-

Biocompatible Coatings: Due to their hardness and chemical inertness, NbC nanoparticles can be incorporated into coatings for medical implants to improve wear resistance and biocompatibility.

-

Drug Delivery Platforms: The high surface area of nanoparticles allows for the potential functionalization and loading of therapeutic agents for targeted drug delivery systems.

Conclusion

While the direct synthesis of niobium carbide nanoparticles from NbCl₄ is not a well-documented method, the alkali-molten salt synthesis from Nb₂O₅ provides a reliable and reproducible protocol for producing NbC nanoparticles in the 30-50 nm range. This method is accessible for many research laboratories and yields a product with significant potential for applications in materials science and the biomedical field. The characterization techniques outlined are crucial for verifying the successful synthesis and understanding the properties of the resulting nanoparticles.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of niobium(iv) carbide nanoparticles via an alkali-molten-method at a spatially-limited surface of mesoporous carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal (Mo, W, Ti) Carbide Catalysts: Synthesis and Application as Alternative Catalysts for Dry Reforming of Hydrocarbons—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Niobium(IV) Chloride and Niobium(V) Chloride as Lewis Acid Catalysts in Friedel-Crafts Reactions

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of niobium chlorides as Lewis acid catalysts in Friedel-Crafts reactions. While the focus is on the more extensively documented Niobium(V) chloride (NbCl₅), the information presented is also relevant to the potential applications of Niobium(IV) chloride (NbCl₄), a related niobium halide with Lewis acidic properties.

Introduction to Niobium Chlorides in Friedel-Crafts Chemistry

Niobium chlorides, particularly NbCl₅, are powerful and oxophilic Lewis acids that have garnered increasing attention as catalysts in a variety of organic transformations, including the formation of carbon-carbon bonds.[1] Their strong Lewis acidity allows for the activation of electrophiles, making them effective catalysts for Friedel-Crafts acylation and alkylation reactions, which are fundamental processes for the synthesis of aromatic ketones and alkylated arenes—key intermediates in the pharmaceutical and fine chemical industries.[1][2]

While NbCl₄ also exhibits Lewis acidity, its application in Friedel-Crafts reactions is less documented in scientific literature compared to NbCl₅. However, low-valent niobium species have demonstrated catalytic activity in other contexts.[3] The protocols and data presented herein primarily feature NbCl₅, offering a robust starting point for researchers exploring the catalytic potential of niobium-based Lewis acids.

Friedel-Crafts Acylation Catalyzed by Niobium(V) Chloride

Niobium(V) chloride is an efficient catalyst for the acylation of aromatic compounds with various acylating agents, such as acid anhydrides and acyl chlorides. This method provides a valuable route to aromatic ketones under relatively mild conditions.

Quantitative Data Summary: NbCl₅-Catalyzed Friedel-Crafts Acylation

The following table summarizes the scope of the NbCl₅-catalyzed Friedel-Crafts acylation of various aromatic substrates with acetic anhydride.

| Entry | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Anisole | Acetic Anhydride | 10 | Dichloromethane | RT | 2 | 4-Methoxyacetophenone | 95 |

| 2 | Veratrole | Acetic Anhydride | 10 | Dichloromethane | RT | 2.5 | 3,4-Dimethoxyacetophenone | 92 |

| 3 | 2-Methoxynaphthalene | Acetic Anhydride | 10 | Dichloromethane | RT | 3 | 1-Acetyl-2-methoxynaphthalene | 90 |

| 4 | Thiophene | Acetic Anhydride | 10 | Dichloromethane | RT | 4 | 2-Acetylthiophene | 88 |

| 5 | Furan | Acetic Anhydride | 10 | Dichloromethane | RT | 4 | 2-Acetylfuran | 85 |

Experimental Protocol: General Procedure for NbCl₅-Catalyzed Acylation of Anisole

This protocol describes the synthesis of 4-methoxyacetophenone from anisole and acetic anhydride using a catalytic amount of NbCl₅.

Materials:

-

Niobium(V) chloride (NbCl₅)

-

Anisole

-

Acetic anhydride

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add NbCl₅ (0.1 mmol, 10 mol%).

-

Solvent and Reactant Addition: Add anhydrous dichloromethane (5 mL) to the flask, followed by anisole (1.0 mmol). Stir the mixture at room temperature.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.2 mmol) to the reaction mixture using a syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Washing: Combine the organic layers and wash with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure 4-methoxyacetophenone.

Intramolecular Friedel-Crafts Acylation

NbCl₅ is also effective in promoting intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to yield 1-indanones, which are important structural motifs in pharmacologically active compounds.[4] In this reaction, NbCl₅ can act both as a reagent to convert the carboxylic acid to the corresponding acyl chloride in situ and as a catalyst for the subsequent cyclization.[4][5]

Quantitative Data Summary: Intramolecular Acylation to form 1-Indanones

| Entry | Substrate (3-Arylpropanoic Acid) | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 3-Phenylpropanoic acid | NbCl₅ (1.1 eq) | 1,2-Dichloroethane | RT | 1 | 1-Indanone | 85 |

| 2 | 3-(4-Methoxyphenyl)propanoic acid | NbCl₅ (1.1 eq) | 1,2-Dichloroethane | RT | 1 | 5-Methoxy-1-indanone | 90 |

| 3 | 3-(4-Methylphenyl)propanoic acid | NbCl₅ (1.1 eq) | 1,2-Dichloroethane | RT | 1 | 5-Methyl-1-indanone | 88 |

| 4 | 3-(3,4-Dimethylphenyl)propanoic acid | NbCl₅ (1.1 eq) | 1,2-Dichloroethane | RT | 1 | 5,6-Dimethyl-1-indanone | 82 |

Experimental Protocol: Synthesis of 1-Indanone via Intramolecular Acylation

Materials:

-

Niobium(V) chloride (NbCl₅)

-

3-Phenylpropanoic acid

-

Anhydrous 1,2-dichloroethane

-

Crushed ice

-

Dichloromethane (DCM)

-